molecular formula C18H22N4O3S B611957 ZL0454 CAS No. 2229042-77-5

ZL0454

Cat. No.: B611957
CAS No.: 2229042-77-5
M. Wt: 374.46
InChI Key: IRKMSULWLDLTIK-QZQOTICOSA-N
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Description

ZL0454 is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. This compound has shown significant potential in modulating epigenetic mechanisms and has been extensively studied for its therapeutic applications in various diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZL0454 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ZL0454 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the this compound molecule .

Scientific Research Applications

ZL0454 has a wide range of scientific research applications, including:

Mechanism of Action

ZL0454 exerts its effects by selectively inhibiting the bromodomains of BRD4. This inhibition prevents BRD4 from binding to acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and altering gene expression. The molecular targets of this compound include the first and second bromodomains of BRD4, with IC50 values of 49 nM and 32 nM, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for BRD4, making it a valuable tool for studying the biological functions of BRD4 and its role in disease. Its ability to modulate gene expression through epigenetic mechanisms sets it apart from other compounds .

Properties

CAS No.

2229042-77-5

Molecular Formula

C18H22N4O3S

Molecular Weight

374.46

IUPAC Name

(E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3/b21-20+

InChI Key

IRKMSULWLDLTIK-QZQOTICOSA-N

SMILES

O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C=C2N)C=C1)(NC3CCCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZL-0454;  ZL 0454;  ZL0454

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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